molecular formula C15H10ClN3OS B382668 5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one CAS No. 315676-39-2

5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one

Cat. No.: B382668
CAS No.: 315676-39-2
M. Wt: 315.8g/mol
InChI Key: VFFNLLXTKBUJGA-UHFFFAOYSA-N
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Description

5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one is a synthetic organic compound with the molecular formula C₁₅H₁₀ClN₃OS. This compound is notable for its complex structure, which includes a chlorinated phenanthrene core with additional nitrogen and sulfur heteroatoms. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenanthrene Core: Starting with a suitable phenanthrene derivative, chlorination is performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

    Introduction of Nitrogen and Sulfur Heteroatoms: This step involves the use of thiourea or similar compounds to introduce sulfur and nitrogen atoms into the phenanthrene core. The reaction conditions often require heating and the presence of a catalyst.

    Methylation: The final step involves methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) to introduce the methyl groups at the 8 and 9 positions.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely follow similar synthetic routes but with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the chlorine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ with Pd/C catalyst under mild pressure.

    Substitution: NaOCH₃ in methanol or KSR in an appropriate solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or reduced nitrogen-containing rings.

    Substitution: Methoxy or thiol-substituted derivatives.

Scientific Research Applications

5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific proteins or enzymes, altering their function. This binding can inhibit or activate pathways involved in cell growth, apoptosis, or other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-ol: Similar structure but with a hydroxyl group instead of a ketone.

    8,9-Dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one: Lacks the chlorine atom.

    5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-thiol: Contains a thiol group instead of a ketone.

Uniqueness

5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. Its chlorinated phenanthrene core and the presence of both nitrogen and sulfur atoms make it particularly versatile for various chemical reactions and biological interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-chloro-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c1-7-8(2)21-14-11(7)15(20)19-13(17-14)10-6-4-3-5-9(10)12(16)18-19/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNLLXTKBUJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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